4-Propylcyclohexanol

Description

Chemical Identity and Nomenclature

4-Propylcyclohexanol is systematically identified through multiple Chemical Abstracts Service registry numbers, reflecting its stereoisomeric nature and commercial availability as different forms. The primary CAS number 52204-65-6 corresponds to the mixture of cis and trans isomers, while 77866-58-1 specifically identifies the trans-4-propylcyclohexanol isomer. The compound's International Union of Pure and Applied Chemistry name is designated as 4-propylcyclohexan-1-ol, indicating the presence of a propyl substituent at the fourth carbon position and a hydroxyl group at the first carbon of the cyclohexane ring.

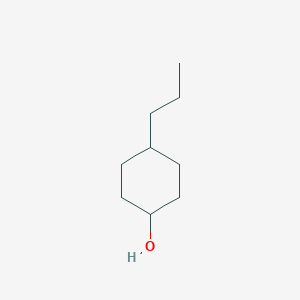

The molecular structure consists of a six-membered cyclohexane ring bearing a three-carbon propyl chain at the para position relative to the hydroxyl group. The molecular formula C9H18O corresponds to a molecular weight of 142.24 grams per mole. The compound's International Chemical Identifier string (InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3) provides a unique digital representation of its molecular structure.

Several synonyms are employed in chemical literature to describe this compound, including cyclohexanol, 4-propyl-, and 1-hydroxy-4-propylcyclohexane. Commercial suppliers often designate it as 4-n-propylcyclohexanol to distinguish it from isopropyl derivatives. The diversity in nomenclature reflects both historical naming conventions and the need to specify stereochemical configurations in commercial and research contexts.

Historical Context and Development

The development of this compound is intrinsically linked to the broader advancement of cyclohexanol chemistry and catalytic hydrogenation methodologies. Research into alkyl-substituted cyclohexanols gained momentum during the mid-twentieth century as part of efforts to develop intermediates for polymer and fine chemical production. The compound's synthesis through catalytic routes has been extensively studied, particularly in the context of sustainable chemistry approaches.

Recent investigations have focused on the catalytic hydrogenation of 4-propylphenol as a precursor to this compound, representing a biomass-derived approach to its production. These studies demonstrate the evolution from traditional synthetic methods to more environmentally conscious processes. The development of platinum-palladium bimetallic catalysts for the selective hydrogenation of aromatic precursors has emerged as a significant advancement in the field.

The compound's recognition in chemical databases dates to the early 2000s, with its first entry in PubChem recorded on July 19, 2005, and subsequent modifications reflecting ongoing research and characterization efforts. This timeline coincides with increased interest in specialized cyclohexanol derivatives for industrial applications and the development of more sophisticated analytical techniques for stereochemical analysis.

Isomeric Forms and Stereochemistry

This compound exhibits stereoisomerism due to the presence of two asymmetric centers within its cyclohexane ring system when considering the chair conformation. The compound exists primarily as cis and trans diastereomers, which differ in the relative spatial arrangement of the propyl and hydroxyl substituents. The trans isomer, specifically designated as trans-4-propylcyclohexanol with CAS number 77866-58-1, represents the thermodynamically more stable configuration.

Table 1: Stereoisomeric Forms of this compound

| Isomer | CAS Number | Configuration | Relative Stability | Commercial Availability |

|---|---|---|---|---|

| cis-4-Propylcyclohexanol | 52204-65-6* | cis | Lower | Mixed isomer form |

| trans-4-Propylcyclohexanol | 77866-58-1 | trans | Higher | Pure isomer available |

| Mixed isomers | 52204-65-6 | cis/trans mixture | Variable | Common commercial form |

*Note: This CAS number encompasses the mixed isomer preparation

The stereochemical behavior of this compound is influenced by the conformational preferences of the cyclohexane ring. In the chair conformation, substituents can occupy either axial or equatorial positions, with equatorial positioning generally favored for bulky groups like the propyl chain. The trans isomer typically adopts a conformation where both the propyl group and hydroxyl group occupy equatorial positions, minimizing steric interactions and contributing to its enhanced stability.

Catalytic synthesis studies have revealed that the stereochemical outcome can be influenced by reaction conditions and catalyst selection. Research using platinum-palladium bimetallic catalysts has shown preferential formation of specific stereoisomers under controlled hydrogenation conditions. The optimum platinum to palladium molar ratio of 1:2 in supported catalysts has been found to enhance the yield of both cis and trans-4-propylcyclohexanol isomers from 4-propylphenol precursors.

Position in Cyclohexanol Derivatives Family

This compound occupies a distinctive position within the broader family of substituted cyclohexanols, sharing structural characteristics with other alkyl-substituted derivatives while maintaining unique properties conferred by its specific substitution pattern. The cyclohexanol family encompasses compounds containing an alcohol group attached to a cyclohexane ring, representing an important class of organic compounds with diverse applications in industry and research.

Table 2: Physical Properties Comparison of Cyclohexanol Derivatives

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Cyclohexanol | C6H12O | 100.16 | 161 | 0.96 |

| This compound | C9H18O | 142.24 | 201.9±8.0 | 0.9±0.1 |

| 4-Isopropylcyclohexanol | C9H18O | 142.24 | ~205* | ~0.91* |

| 4-Propylcyclohexanone | C9H16O | 140.22 | ~190* | ~0.92* |

*Estimated values based on structural similarity

The propyl substitution at the 4-position significantly influences the compound's physical properties compared to the parent cyclohexanol molecule. The addition of the three-carbon alkyl chain increases the molecular weight from 100.16 to 142.24 grams per mole and elevates the boiling point from 161°C to approximately 202°C. This trend reflects the increased intermolecular van der Waals forces resulting from the extended hydrocarbon chain.

Within the context of substituted cyclohexanols, this compound demonstrates intermediate polarity between the highly polar parent cyclohexanol and more hydrophobic long-chain alkyl derivatives. The compound's logarithmic partition coefficient (LogP) value of 2.90 indicates moderate lipophilicity, positioning it favorably for applications requiring balanced hydrophilic and lipophilic characteristics. This property profile makes it particularly suitable for use as a solvent and chemical intermediate in organic synthesis.

The compound's relationship to 4-propylcyclohexanone, its ketone analog, illustrates the versatility of the cyclohexyl framework for functional group manipulation. The oxidation-reduction relationship between these compounds has been exploited in synthetic applications, with this compound serving as either a precursor to or product from the corresponding ketone depending on reaction conditions and catalytic systems employed.

Structure

3D Structure

Propriétés

IUPAC Name |

4-propylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZFPKENDZQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311691 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77866-58-1 | |

| Record name | trans-4-Propylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-propyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Hydrodeoxygenation of Dihydroeugenol

Reaction Overview

The hydrodeoxygenation (HDO) of dihydroeugenol (DHE, 2-methoxy-4-propylphenol) represents the most efficient route to 4-propylcyclohexanol. This method leverages bifunctional catalysts to cleave C–O bonds while preserving the cyclohexanol structure. The reaction proceeds under hydrogen pressure in a methanol-water solvent system, achieving near-quantitative conversion rates.

Catalytic System and Conditions

The optimal catalytic system comprises ruthenium on carbon (Ru/C) and niobium pentoxide (Nb₂O₅) . Key parameters include:

- Temperature : 250°C

- Reaction Time : 12 hours

- Solvent : Methanol (6.7% v/v) in water

- H₂ Pressure : 1–6 bar (initial pressure at room temperature).

Under these conditions, DHE undergoes sequential demethoxylation and hydrogenation to yield this compound as the primary intermediate. Further deoxygenation to propylcyclohexane occurs at higher H₂ pressures (>6 bar), but selective termination at the alcohol stage is achievable by modulating H₂ availability.

Effect of Hydrogen Pressure

Hydrogen pressure critically influences product distribution:

| H₂ Pressure (bar) | DHE Conversion (%) | This compound Yield (%) | Propylcyclohexane Yield (%) |

|---|---|---|---|

| 1 | 95 | 36 | 64 |

| 6 | 100 | 0 | 100 |

Data adapted from HDO studies.

Lower H₂ pressures (1 bar) favor partial deoxygenation, stabilizing the alcohol intermediate. In contrast, elevated pressures drive complete deoxygenation to the hydrocarbon. This tunability makes the method adaptable for targeted synthesis.

Mechanistic Insights

The reaction mechanism involves two stages:

- Demethoxylation : Nb₂O₅ facilitates methoxy group cleavage, generating a phenolic intermediate.

- Hydrogenation : Ru/C catalyzes aromatic ring saturation, forming this compound.

The synergy between acidic Nb₂O₅ (for C–O scission) and metallic Ru (for H₂ activation) ensures high efficiency. Methanol acts as a hydrogen donor, reducing reliance on external H₂ and enhancing reaction safety.

Selective Oxidation of 4-Propylcyclohexane Derivatives

Oxidation with Trichloroisocyanuric Acid (TCCA)

While less common, this compound can be synthesized via oxidation of substituted cyclohexane derivatives. For example, 4-(4-propylcyclohexyl)cyclohexanol undergoes oxidation with TCCA in dichloroethane to yield ketone intermediates, which are subsequently reduced.

Reaction Conditions

- Catalyst : 4-Hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) anion

- Oxidizing Agent : TCCA

- Solvent : 1,2-Dichloroethane

- Temperature : 5°C (initial), then ambient

- Yield : 89%.

The reaction proceeds via radical-mediated hydrogen abstraction, with TEMPO stabilizing intermediate species. While this method is effective for functionalized cyclohexanols, its applicability to simpler substrates like this compound requires further validation.

Comparative Analysis of Methods

Efficiency and Scalability

The HDO method outperforms oxidation-reduction pathways in scalability and cost-effectiveness. Key advantages include:

Industrial Relevance

Ru/C-Nb₂O₅ systems are commercially viable for large-scale production, with Nb₂O₅’s reusability enhancing sustainability. In contrast, TCCA-based methods generate stoichiometric waste (e.g., HCl), limiting industrial adoption.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Propylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-propylcyclohexanone.

Reduction: The compound can be reduced to form different cyclohexane derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.

Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Propylcyclohexanone.

Reduction: Various cyclohexane derivatives.

Substitution: Products depend on the substituent introduced.

Applications De Recherche Scientifique

Synthesis and Production

4-Propylcyclohexanol can be synthesized through various methods, including enzymatic and catalytic processes. Recent studies have highlighted the efficient synthesis of cis-4-propylcyclohexanol using recombinant alcohol dehydrogenase (ADH). This method optimizes reaction conditions such as temperature, pH, and substrate concentration to achieve high yields and selectivity. The study demonstrated that under optimized conditions, a yield of 90.32% was achieved with a cis/trans ratio of 99.5:0.5, indicating the potential for large-scale production in industrial settings .

Catalytic Applications

This compound serves as an intermediate in various catalytic processes:

- Hydrodeoxygenation : In the hydrodeoxygenation of lignin-derived compounds like 4-propylguaiacol, this compound is produced as a key intermediate. The choice of solvent significantly affects the reaction pathway and selectivity towards desired products .

- Conversion to Hydrocarbons : It can also be converted into hydrocarbons such as propylbenzene through hydrodeoxygenation processes, where it acts as an important intermediate . The selectivity towards propylbenzene has been reported to reach up to 99.6% under specific conditions, demonstrating its utility in producing valuable aromatic compounds from biomass .

Electrocatalytic Applications

Research has shown that this compound can enhance the stability of platinum nanoparticle electrocatalysts used in fuel cells. The presence of this compound has been linked to improved performance under mild conditions (80 °C), suggesting its potential role in developing more efficient fuel cell technologies .

Role in Organic Synthesis

In organic synthesis, this compound is valuable for producing other important compounds:

- Intermediate for 4-Propylcyclohexanone : It is a precursor for synthesizing 4-propylcyclohexanone, which is used in various chemical applications .

- Formation of Other Alcohols : The compound can undergo further reactions to yield other alcohols such as 4-propylcyclohexane-1,2-diol through selective hydrogenation processes. This demonstrates its versatility as a building block in organic chemistry .

Case Study 1: Lignin Valorization

A study investigated the hydrodeoxygenation of lignin-derived monomers using this compound as an intermediate. The findings highlighted how solvent effects influence product distribution and selectivity, providing insights into optimizing conditions for better yields of desired hydrocarbons from biomass .

Case Study 2: Electrocatalyst Stability

In another study focusing on fuel cells, researchers explored the impact of this compound on the stability of platinum nanoparticles under operational conditions. The results indicated that incorporating this compound could enhance catalyst longevity and performance, making it a promising candidate for future fuel cell technologies .

Mécanisme D'action

The mechanism of action of 4-Propylcyclohexanol involves its interaction with specific enzymes and molecular targets. For instance, in the biocatalytic synthesis process, the compound interacts with alcohol dehydrogenase and glucose dehydrogenase, facilitating the conversion of 4-propylcyclohexanone to this compound . The molecular pathways involved in these reactions are crucial for understanding its effects and applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Isopropylcyclohexanol

- Molecular Formula: C₉H₁₈O (same as 4-propylcyclohexanol) but with an isopropyl substituent.

- Stereoselectivity: Microbial reduction of 4-isopropylcyclohexanone by fungi yields a trans-dominated product (cis:trans = 1:11), similar to this compound (1:13) .

- Physical Properties: The cis-isomer of 4-isopropylcyclohexanol has a GC retention time of 16.5 min, while the trans-isomer shares the same retention time (17.4 min) as trans-4-propylcyclohexanol .

- Applications: Limited evidence, but likely used in analogous HDO pathways or specialty chemicals.

4-Methylcyclohexanol

- Molecular Formula : C₇H₁₄O.

- Catalytic Behavior: Adsorbs weakly on Ru/C catalysts compared to this compound, resulting in lower HDO activity .

- Synthesis: Typically via hydrogenation of 4-methylphenol, lacking the stereochemical complexity of propyl-substituted analogs.

4-Propylphenol

- Molecular Formula : C₉H₁₂O.

- Reactivity: Aromatic intermediates like 4-propylphenol form during HDO of 4-propylguaiacol but require further hydrogenation to produce this compound or propylcyclohexane .

- Thermodynamics : Higher bond dissociation energy (BDE) for hydroxyl cleavage (89.76 kcal/mol) compared to saturated analogs .

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties Comparison

Table 3: Catalytic Conversion Efficiency

| Catalyst | Substrate | Conversion Rate/Selectivity | Reaction Conditions |

|---|---|---|---|

| Ru/C | This compound | High activity | 77 K, HDO conditions |

| RuCoNx/NC | 4-Propylguaiacol | >90% to this compound | 280°C, H₂ pressure |

Critical Analysis

- Stereoselectivity : Biological reduction methods (fungi) exhibit superior trans-selectivity compared to chemical methods like NaBH₄, which produce near-equilibrium cis/trans mixtures .

- Catalytic Performance: this compound shows higher adsorption and reactivity on Ru/C than 4-methylcyclohexanol, making it a preferred intermediate in HDO pathways .

- Thermodynamic Stability: The hydroxyl group in this compound requires moderate BDE (89.76 kcal/mol) for cleavage, balancing reactivity and stability in synthetic applications .

Activité Biologique

4-Propylcyclohexanol (C9H18O) is an organic compound with significant biological activity and potential applications in various fields, including pharmaceuticals, agrochemicals, and as a solvent in chemical processes. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

This compound is a cyclohexanol derivative characterized by its propyl group attached to the cyclohexane ring. Its structure can be represented as follows:

The compound's molecular weight is approximately 142.24 g/mol, and it exhibits properties typical of secondary alcohols, including solubility in organic solvents and moderate volatility.

Synthesis Methods

Recent studies have highlighted various synthetic routes for producing this compound, including enzymatic methods that utilize recombinant alcohol dehydrogenases (ADH) coupled with glucose dehydrogenase (GDH). For instance, a study demonstrated the efficient synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone, achieving a conversion rate of 100% under optimized conditions (temperature of 35 °C, pH between 7.0 and 8.0) with a yield of 90.32% .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown that the compound exhibits inhibitory effects against various bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity . The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. A study reported that it can scavenge free radicals effectively, thus contributing to its protective effects against oxidative stress-related cellular damage . This property makes it a candidate for further exploration in the development of antioxidant supplements or therapeutic agents.

Solvent Effects in Hydrodeoxygenation

In catalytic processes such as hydrodeoxygenation (HDO), this compound serves as an important product derived from lignin degradation. It has been shown to facilitate the conversion of lignin-derived compounds into valuable chemicals through its role as a solvent in various catalytic reactions . The compound's behavior in solvent systems affects reaction pathways and product distributions significantly.

Case Studies

- Hydrodeoxygenation of Lignin-Derived Monomers : A study explored the HDO of 4-propylguaiacol using Ru/C catalysts, where this compound was identified as a major product alongside propylphenol . The reaction conditions were optimized to enhance yield and selectivity towards desired products.

- Enzymatic Production : Another case involved the use of recombinant enzymes for the biotransformation of 4-propylcyclohexanone into cis-4-propylcyclohexanol. The study highlighted the efficiency of using engineered ADH in achieving high conversion rates in environmentally friendly conditions .

Table 1: Biological Activities of this compound

Table 2: Synthesis Conditions for cis-4-Propylcyclohexanol

| Parameter | Optimal Condition |

|---|---|

| Temperature | 35 °C |

| pH | 7.0 - 8.0 |

| Substrate Concentration | 125 g/L |

| NAD+ Concentration | 0.1 g/L |

| Yield | 90.32% |

Q & A

Q. How do dehydration and hydrogenation conditions affect the thermodynamic vs. kinetic control of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.